N-Benzyl Carvedilol-d5
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Overview
Description
Scientific Research Applications
Overview of Carvedilol
Carvedilol is a beta-adrenoceptor antagonist with properties that cause peripheral vasodilation primarily through alpha-1 adrenergic blockade. This combined action allows carvedilol to reduce total peripheral resistance without the unwanted effects associated with traditional beta-blocker therapy. Clinical trials have shown its efficacy in managing mild-to-moderate essential hypertension, with additional benefits for specific patient groups such as those with renal impairment and diabetes mellitus. Carvedilol's multiple mechanisms of action make it a valuable option for treating specific populations of hypertensive patients (McTavish, Campoli-Richards, & Sorkin, 1993).
Carvedilol in Hypertension and Cardiovascular Disorders
Carvedilol's role extends beyond hypertension management, offering therapeutic value in conditions such as left ventricular hypertrophy, angina pectoris, myocardial infarction, congestive heart failure, arrhythmias, stroke, renal failure, and diabetes. Its antiproliferative action on smooth muscle cells and ability to scavenge free radicals open up a wide range of clinical applications, highlighting its versatility as an antihypertensive agent with novel mechanisms of action (Hansson & Himmelmann, 1998).
Carvedilol's Unique Properties in Heart Disease
Unique among beta-blockers, carvedilol offers benefits in ischemic heart disease management due to its non-selective beta-blocking and alpha1-adrenergic receptor antagonism properties. Its effects include improving exercise tolerance, exerting antioxidant activities, reducing neutrophil infiltration, inhibiting apoptosis, decreasing vascular smooth muscle migration, and improving myocardial remodeling post-acute myocardial infarction (AMI). These properties support its use in congestive heart failure (CHF) and post-AMI management, distinguishing it from other beta-blockers and underscoring its potential in cardiac care (Chen-Scarabelli et al., 2012).
Carvedilol in Chronic Kidney Disease Management
Carvedilol's effects on renal function further demonstrate its scientific relevance. It has been found to play a role in managing chronic kidney disease (CKD) by modulating renal hemodynamics and metabolic variables due to its alpha1-blocking effect. Carvedilol's ability to attenuate increases in albuminuria and reduce cardiovascular events in hypertensive CKD patients showcases its therapeutic potential beyond traditional beta-blocker applications (Bakris, Hart, & Ritz, 2006).
Mechanism of Action
- Target of Action :
- Role :
- β-AR Blockade : Carvedilol inhibits exercise-induced tachycardia by blocking β-ARs . This action helps regulate heart rate and reduces the workload on the heart.
- α1-AR Blockade : By blocking α1-ARs, carvedilol relaxes smooth muscle in blood vessels, leading to reduced peripheral vascular resistance and overall blood pressure reduction .
- Role :
Biochemical Analysis
Biochemical Properties
N-Benzyl Carvedilol-d5, like Carvedilol, is expected to interact with various enzymes and proteins. Carvedilol is known to interact with beta-adrenergic receptors, blocking their activity . The S(-) enantiomer of Carvedilol has a higher affinity for cardiac beta1 and beta2 receptors, while the R(+) enantiomer primarily blocks alpha1 receptors . As a derivative, this compound may exhibit similar interactions, but specific studies are needed to confirm this.
Cellular Effects
The cellular effects of this compound are not well-studied. Carvedilol is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Carvedilol’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carvedilol is known to block beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart, and thus reducing heart rate and blood pressure
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Carvedilol have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on Carvedilol have shown that its effects can vary with different dosages
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (and to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-GKEZVZEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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